1-(2-(Dimethylamino)-3-methylbutyl)-3-(p-tolyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(Dimethylamino)-3-methylbutyl)-3-(p-tolyl)urea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a dimethylamino group, a methylbutyl chain, and a p-tolyl group attached to a urea backbone
Preparation Methods
The synthesis of 1-(2-(Dimethylamino)-3-methylbutyl)-3-(p-tolyl)urea typically involves the reaction of p-tolyl isocyanate with 2-(dimethylamino)-3-methylbutylamine. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea derivative. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
1-(2-(Dimethylamino)-3-methylbutyl)-3-(p-tolyl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group or the p-tolyl group can be replaced by other nucleophiles under appropriate conditions.
Hydrolysis: In the presence of acidic or basic conditions, the urea bond can be hydrolyzed to yield the corresponding amine and isocyanate derivatives.
Scientific Research Applications
1-(2-(Dimethylamino)-3-methylbutyl)-3-(p-tolyl)urea has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors. It may serve as a lead compound for the development of new pharmaceuticals.
Medicine: Research is ongoing to investigate its potential therapeutic properties, such as anti-inflammatory, analgesic, or anticancer activities.
Industry: The compound may be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 1-(2-(Dimethylamino)-3-methylbutyl)-3-(p-tolyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group and the p-tolyl group play crucial roles in binding to these targets, leading to modulation of their activity. The compound may inhibit or activate certain biochemical pathways, resulting in its observed biological effects.
Comparison with Similar Compounds
1-(2-(Dimethylamino)-3-methylbutyl)-3-(p-tolyl)urea can be compared with other urea derivatives, such as:
1-(2-(Dimethylamino)ethyl)-3-(p-tolyl)urea: This compound has a shorter ethyl chain instead of the methylbutyl chain, which may affect its reactivity and biological activity.
1-(2-(Dimethylamino)-3-methylbutyl)-3-phenylurea: In this compound, the p-tolyl group is replaced by a phenyl group, which can influence its chemical properties and interactions with molecular targets.
1-(2-(Dimethylamino)-3-methylbutyl)-3-(m-tolyl)urea: The position of the methyl group on the tolyl ring is different, which may lead to variations in its chemical behavior and biological effects.
Each of these similar compounds has unique features that distinguish them from this compound, highlighting the importance of structural variations in determining their properties and applications.
Properties
IUPAC Name |
1-[2-(dimethylamino)-3-methylbutyl]-3-(4-methylphenyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O/c1-11(2)14(18(4)5)10-16-15(19)17-13-8-6-12(3)7-9-13/h6-9,11,14H,10H2,1-5H3,(H2,16,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATOOTUTXXSKTOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NCC(C(C)C)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.